molecular formula C17H19NO4S B3082518 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- CAS No. 112806-56-1

1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B3082518
CAS No.: 112806-56-1
M. Wt: 333.4 g/mol
InChI Key: UVUCECCYCVBLQO-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- is a synthetic heterocyclic molecule featuring a partially saturated isoindole core (2,3-dihydro-1H-isoindole) with two methoxy groups at positions 5 and 6 and a (4-methylphenyl)sulfonyl (Tos) substituent at position 2 . The Tos group is a sulfonamide-derived moiety known for its electron-withdrawing properties, which can enhance stability and influence biological interactions .

Properties

IUPAC Name

5,6-dimethoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-4-6-15(7-5-12)23(19,20)18-10-13-8-16(21-2)17(22-3)9-14(13)11-18/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUCECCYCVBLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435475
Record name 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112806-56-1
Record name 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Overview

StepReaction TypeKey Reagents
1CyclizationOrtho-substituted benzylamine
2MethylationDimethyl sulfate or methyl iodide
3SulfonylationSulfonyl chlorides with a base (e.g., pyridine)

Medicinal Chemistry

1H-Isoindole derivatives are explored for their potential as pharmaceutical agents. The compound can serve as a building block for synthesizing biologically active molecules. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study:
Research has indicated that isoindole derivatives can exhibit anti-cancer properties. For instance, compounds similar to 1H-Isoindole have shown efficacy in inhibiting tumor growth in preclinical studies by interfering with specific signaling pathways involved in cancer progression.

Biological Studies

The unique structural characteristics of this compound make it suitable for studying enzyme interactions and receptor binding mechanisms. The sulfonyl group can facilitate strong interactions with active sites on enzymes.

Mechanism of Action:
The sulfonyl group may form strong hydrogen bonds with target enzymes, while methoxy groups enhance binding affinity through hydrophobic interactions. This dual action can modulate enzyme activity, providing insights into metabolic pathways.

Material Science

In material science, this compound is utilized in developing new materials with unique properties, such as polymers and dyes. Its ability to undergo various chemical reactions allows for the creation of materials tailored for specific applications.

Mechanism of Action

The mechanism of action of 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules, particularly acetylcholinesterase (AChE) inhibitors like donepezil hydrochloride (Aricept®). Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activity
Target Compound 2,3-Dihydro-1H-isoindole 5,6-Dimethoxy; 2-[(4-methylphenyl)sulfonyl] (Tos) Inferred: Potential enzyme inhibition or antimicrobial activity (based on Tos group)
Donepezil Hydrochloride (Aricept®) 2,3-Dihydro-1H-inden-1-one 5,6-Dimethoxy; 2-[[1-(phenylmethyl)-4-piperidinyl]methyl] Reversible AChE inhibitor; treats Alzheimer’s dementia
Hybrid Indenone-Piperazinium Derivatives 2,3-Dihydro-1H-inden-1-one 5,6-Dimethoxy; 2-[4-(4-alkylpiperazinium)benzylidene] Dual AChE/BuChE inhibition; moderate to high activity (IC₅₀: 0.5–10 µM)
1,3-Dioxolane Derivatives 1,3-Dioxolane 2-(2-Hydroxyphenyl); 4,5-dicarboxylate Broad-spectrum antibacterial/antifungal activity (MIC: 4.8–5000 µg/mL)

Functional Group Analysis

  • Tos Group vs. Benzylpiperidinyl Group : The Tos group in the target compound may confer greater metabolic stability compared to the benzylpiperidinyl group in donepezil due to its resistance to oxidative degradation. However, the absence of a basic nitrogen (as in piperidine) could reduce CNS penetration .
  • Methoxy Substitution : The 5,6-dimethoxy pattern is conserved in donepezil and its analogs, suggesting a role in enhancing lipophilicity and binding to aromatic enzyme pockets .

Pharmacological Considerations

  • Enzyme Inhibition : While donepezil and its hybrids target AChE/BuChE, the Tos group’s sulfonamide functionality is associated with protease inhibition or antimicrobial effects, as seen in 1,3-dioxolanes .
  • Antimicrobial Potential: The Tos group’s resemblance to sulfa drugs (e.g., sulfonamide antibiotics) suggests possible antibacterial/antifungal mechanisms, though this requires validation .

Biological Activity

1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound belonging to the isoindole class. Its unique structure, featuring methoxy and sulfonyl groups, positions it as a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C15H17N1O4S
  • CAS Number : 112806-56-1
  • Molecular Weight : 305.36 g/mol

The presence of the sulfonyl group and methoxy substituents significantly influences its biological properties and reactivity.

Synthesis Methods

The synthesis of 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- typically involves several steps:

  • Formation of the Isoindole Core : Achieved through cyclization reactions using ortho-substituted benzylamines.
  • Introduction of Methoxy Groups : Methylation reactions using reagents like methyl iodide.
  • Attachment of the Sulfonyl Group : Sulfonylation reactions with sulfonyl chlorides in the presence of bases like pyridine.

These methods can be optimized for yield and purity in industrial applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites on enzymes, while methoxy groups may enhance binding affinities through hydrogen bonding.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors have been suggested, indicating possible psychopharmacological effects.

Pharmacological Studies

Recent studies have highlighted several pharmacological activities:

  • Cyclooxygenase (COX) Inhibition : Some derivatives show significant inhibition of COX enzymes, which are key targets in anti-inflammatory therapies. For instance, certain isoindole derivatives exhibited greater selectivity for COX-2 over COX-1 compared to reference drugs like meloxicam .
  • Antioxidant Activity : The compound has demonstrated radical scavenging activity, potentially mitigating oxidative stress .
  • Cytotoxicity Studies : Research indicates that certain derivatives exhibit low cytotoxicity across various concentrations (10-90 µM), suggesting a favorable safety profile for therapeutic applications .

Comparative Analysis

A comparison with related compounds reveals distinct differences in biological activities:

Compound NameCOX Inhibition (IC50)Cytotoxicity (IC50)Notable Features
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-Variable; some > meloxicamLowSulfonyl and methoxy groups
1H-Isoindole-1,3(2H)-dioneModerateVariableLacks methoxy and sulfonyl groups
2,3-Dihydro-1H-isoindole-1,3-dioneLowModerateDifferent substituents

This table illustrates how structural variations impact pharmacological profiles.

Study on COX Inhibition

In a recent study involving various isoindole derivatives, it was found that specific compounds exhibited enhanced COX-2 inhibitory activity compared to traditional NSAIDs. This suggests potential for developing new anti-inflammatory agents based on the isoindole scaffold .

Antioxidant Activity Assessment

Another investigation assessed the radical scavenging activity of isoindole derivatives. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, supporting their potential as therapeutic agents against oxidative damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-isoindole derivatives with sulfonyl and dimethoxy substituents?

  • Methodological Answer : Common approaches involve palladium-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling for aryl group introduction) or nucleophilic substitution for sulfonyl group incorporation. For example, highlights Pd(dba)₂-catalyzed enantioselective synthesis using chiral phosphoramidite ligands (e.g., L5) under mild conditions (toluene, 40°C, 36–80 h) . Optimization often requires adjusting equivalents of CsOAc (1.5 equiv) and ligand ratios (20 mol% L5).

Q. How can structural ambiguities in 1H-isoindole derivatives be resolved using spectroscopic techniques?

  • Methodological Answer : Combine 2D NMR (¹H-¹³C HSQC, HMBC) to confirm connectivity of the sulfonyl and dimethoxy groups. For example, provides bond angle data (e.g., C9–C8–H8B = 109.5°) and torsional parameters (e.g., C16–N1–C1–C6 dihedral angle), which can validate stereochemistry. X-ray crystallography is recommended for absolute configuration determination, as demonstrated in for related sulfonylated isoindoles .

Q. What analytical methods are suitable for purity assessment of this compound?

  • Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) and sodium 1-octanesulfonate as an ion-pairing agent (). System suitability criteria include resolution ≥2.0 between the target compound and potential impurities (e.g., des-methyl byproducts) .

Q. What safety protocols are critical for handling sulfonylated isoindoles?

  • Methodological Answer : Based on , use PPE (gloves, goggles) to mitigate hazards (H302: oral toxicity; H315: skin irritation). Work under fume hoods to avoid respiratory exposure (H335). Emergency protocols include immediate decontamination with water and medical consultation for ingestion .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high stereochemical purity?

  • Methodological Answer : demonstrates that Pd(dba)₂ with Tad-dolphosphoramidite ligands (e.g., L1) achieves >90% enantiomeric excess (ee) for isoindoles with small substituents. Screening ligand ratios (10–20 mol%) and extending reaction time (80 h) improves selectivity. Chiral HPLC (e.g., ’s isopropyl alcohol/hexane mobile phase) validates ee .

Q. What strategies address contradictions in biological activity data for sulfonylated isoindoles?

  • Methodological Answer : For antimicrobial studies (e.g., MIC discrepancies in ), use standardized CLSI protocols with triplicate assays. Cross-validate via time-kill curves or synergy testing with reference antibiotics (e.g., amikacin). Structural analogs () suggest modifying methoxy/sulfonyl groups to enhance potency .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with InChI-derived 3D structures (’s InChI Key: VPKAJCVUKJDUHG-RWYGWLOXSA-N) to map binding to enzymes like cyclooxygenase-2. Validate predictions with SPR or ITC binding assays .

Q. What mechanistic insights explain solvent effects on sulfonylation efficiency?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group activation via stabilization of transition states. ’s chromatographic data (e.g., methanol:buffer ratios) suggest solvent polarity directly impacts reaction kinetics and byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-

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